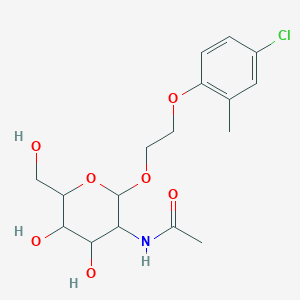

2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside

Description

2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside is a synthetic glycoside composed of two primary structural domains:

- Sugar moiety: A 2-deoxyhexopyranose ring with an acetylamino (-NHCOCH₃) group at the C2 position, replacing the hydroxyl group.

- Aglycone: A 2-(4-chloro-2-methylphenoxy)ethyl group, featuring a chloro (-Cl) and methyl (-CH₃) substituent on the aromatic ring.

This compound’s design integrates features common to bioactive glycosides, such as enhanced stability and target specificity.

Properties

Molecular Formula |

C17H24ClNO7 |

|---|---|

Molecular Weight |

389.8 g/mol |

IUPAC Name |

N-[2-[2-(4-chloro-2-methylphenoxy)ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C17H24ClNO7/c1-9-7-11(18)3-4-12(9)24-5-6-25-17-14(19-10(2)21)16(23)15(22)13(8-20)26-17/h3-4,7,13-17,20,22-23H,5-6,8H2,1-2H3,(H,19,21) |

InChI Key |

QYUYQCDGWQAVBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Hemiacetal Preparation

2-Amino-2-deoxyhexopyranose hemiacetals serve as precursors, typically generated via:

- Amination of 2-deoxyglycals using azide sources followed by Staudinger reduction

- Enzymatic epimerization of glucosamine derivatives under basic conditions

Protection strategies employ:

- N-Acetylation with acetic anhydride in pyridine (82-89% yield)

- Selective O-benzylation using NaH/BnBr in DMF (74% yield)

Phenoxyethyl Aglycone Synthesis

Chloro-Methylphenol Derivatization

4-Chloro-2-methylphenol undergoes Williamson ether synthesis with ethylene glycol ditosylate:

$$

\text{4-Cl-2-Me-PhOH} + \text{TosO-(CH}2\text{)}2\text{-OTos} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Cl-2-Me-PhO-(CH}2\text{)}2\text{-OTos} \quad (68\%\text{ yield})

$$

Terminal Alcohol Activation

The ditosylate intermediate is converted to the iodoethyl derivative via Finkelstein reaction:

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethyl 2-(acetylamino)-2-deoxyhexopyranoside involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hexopyranoside moiety may facilitate cellular uptake and enhance the compound’s bioavailability.

Comparison with Similar Compounds

Structural Analogues in the Glycoside Family

The compound’s structural analogs can be categorized based on modifications to the sugar moiety or aglycone.

Table 1: Key Structural Features of Comparable Glycosides

Key Observations:

Sugar Modifications: The target compound’s 2-deoxyhexopyranoside core distinguishes it from glucopyranosides (e.g., ) or rhamnopyranosides (e.g., ). Acetylation at C3, C4, and C6 (as in Compound 34, ) increases lipophilicity, which could enhance blood-brain barrier penetration compared to the non-acetylated target compound.

Aglycone Variations: The 4-chloro-2-methylphenoxyethyl group in the target compound combines electron-withdrawing (-Cl) and electron-donating (-CH₃) substituents, influencing electronic properties and metabolic stability. Nitrophenyl derivatives (e.g., ) are often used as chromogenic or fluorogenic substrates due to the nitro group’s electron-withdrawing nature, which stabilizes reaction intermediates.

Physicochemical Properties

Table 2: Hypothetical Physicochemical Comparison

Notes:

- The target compound’s phenoxyethyl group likely confers moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Acetylation in Compound 34 () significantly increases LogP, which may enhance tissue distribution but reduce renal clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.